molecular formula C12H16N6O6 B7820822 (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate

Cat. No.: B7820822
M. Wt: 340.29 g/mol
InChI Key: GZJXZYUXRVBOAH-VIFPVBQESA-N
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Description

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a diaminomethylideneazaniumyl group and a dinitroanilino group attached to a pentanoate backbone. Its distinct chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by the introduction of the dinitroanilino group through a series of nucleophilic substitution reactions. The final step often includes deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions are common, where the dinitroanilino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in probing biological systems and studying enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate exerts its effects involves interactions with specific molecular targets. The dinitroanilino group can participate in electron transfer reactions, while the diaminomethylideneazaniumyl group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-(aminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate
  • (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dichloroanilino)pentanoate
  • (2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitrophenyl)pentanoate

Uniqueness

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(2S)-5-(diaminomethylideneazaniumyl)-2-(2,4-dinitroanilino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXZYUXRVBOAH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC[NH+]=C(N)N)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602-42-2
Record name N-(2,4-Dinitrophenyl)-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1602-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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